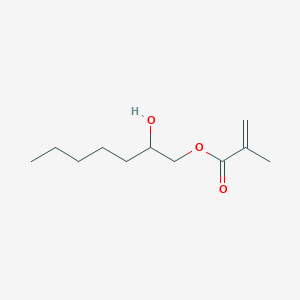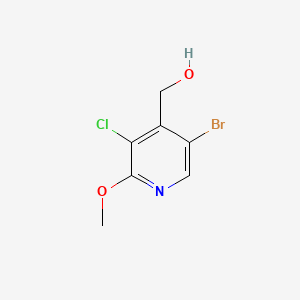
1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol is a chemical compound that belongs to the class of purine derivatives Purines are essential biomolecules that play a crucial role in various biological processes, including DNA and RNA synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol typically involves the condensation of 1-(6-aminopurin-9-yl)-propan-2-ol with an appropriate allylating agent. One common method involves the use of toluene-4-sulfonic acid diethoxy phosphoryl methyl as a reagent . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize production costs. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-enoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.
Applications De Recherche Scientifique
1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in DNA and RNA interactions.
Industry: The compound is used in the synthesis of various pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of 1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol involves its interaction with specific molecular targets. It can mimic natural nucleosides and incorporate into DNA or RNA, disrupting normal cellular processes. This property makes it a potential candidate for antiviral and anticancer therapies. The compound may also inhibit certain enzymes involved in nucleic acid metabolism, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside involved in various biological processes.
Tenofovir: An antiviral drug used to treat HIV and hepatitis B.
Adefovir: Another antiviral drug with a similar structure and mechanism of action.
Uniqueness
1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol is unique due to its specific structural features, such as the prop-2-enoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
89760-74-7 |
|---|---|
Formule moléculaire |
C11H15N5O2 |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
1-(6-aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C11H15N5O2/c1-2-3-18-5-8(17)4-16-7-15-9-10(12)13-6-14-11(9)16/h2,6-8,17H,1,3-5H2,(H2,12,13,14) |
Clé InChI |
ZVZZSRXLVAABGA-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(CN1C=NC2=C(N=CN=C21)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




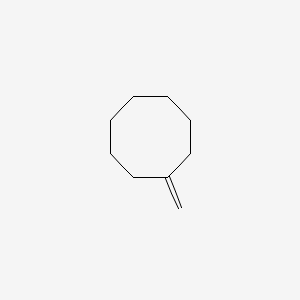
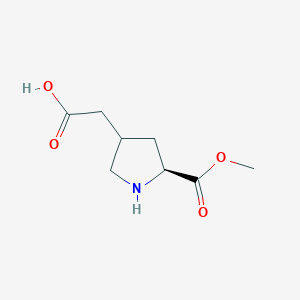
![4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14016984.png)

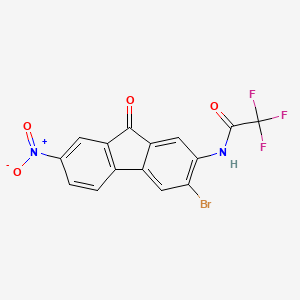
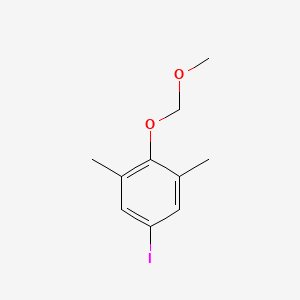
![1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)


